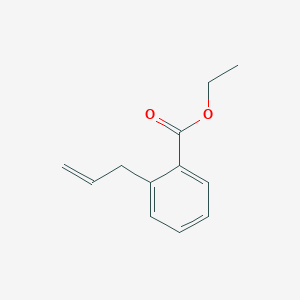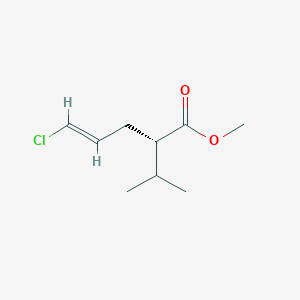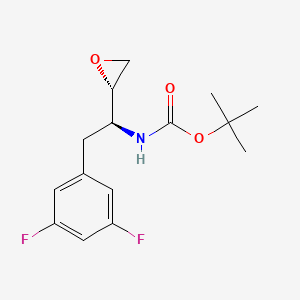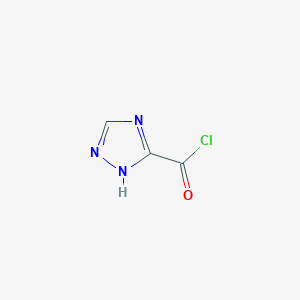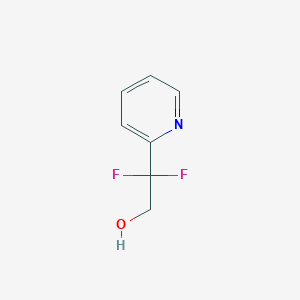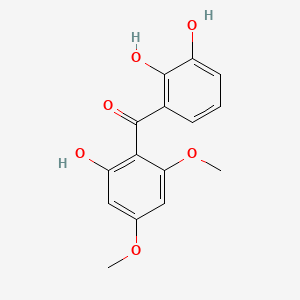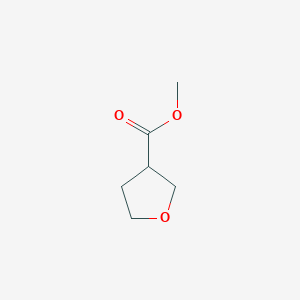
Methyl tetrahydrofuran-3-carboxylate
Descripción general
Descripción
Methyl tetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C6H10O3 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom
Aplicaciones Científicas De Investigación
Methyl tetrahydrofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug development and pharmaceutical research.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
Target of Action
Methyl tetrahydrofuran-3-carboxylate is a chemical compound that has been studied for its potential biological applications It’s worth noting that carboxylic acids, a functional group present in this compound, are often critical for the binding of agents to their targets .
Mode of Action
Carboxylic acids can be easily converted into their conjugate bases through deprotonation with a base, such as sodium hydroxide . The resulting carboxylate can be alkylated using by an S N 2 reaction with either a methyl or primary halide .
Biochemical Pathways
It’s known that the compound can be synthesized from biomass-based furfural via oxidative esterification into methyl furoate and the selective hydrogenation of methyl furoate .
Pharmacokinetics
The compound’s lipophilicity and druglikeness have been noted, which could impact its bioavailability .
Result of Action
Indole derivatives, which share some structural similarities with this compound, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s worth noting that the compound is classified as combustible solids, indicating that it may be sensitive to heat and other environmental conditions .
Safety and Hazards
Direcciones Futuras
“Methyl tetrahydrofuran-3-carboxylate” and its derivatives are widely used as raw materials and intermediates in many chemical industries involving medicine, pesticides, dyes, etc . An efficient and clean method for the synthesis of “this compound” has been proposed, which includes the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate . This represents a promising direction for future research and development.
Análisis Bioquímico
Biochemical Properties
Methyl tetrahydrofuran-3-carboxylate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with specific enzymes that facilitate its conversion and utilization in metabolic pathways. For instance, enzymes involved in esterification and hydrogenation reactions are known to interact with this compound, leading to the formation of various derivatives . These interactions are essential for the compound’s role in biochemical processes, as they determine its reactivity and functionality.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been found to affect cell signaling pathways, which can influence cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties . These temporal changes are important to consider when using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can be used to study its biochemical properties and interactions. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to esterification and hydrogenation reactions. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect the overall metabolic flux and the levels of specific metabolites in cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and metabolism.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . These localization patterns are important for understanding the compound’s role in cellular processes and its overall biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl tetrahydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the hydrogenation of methyl furoate. This process typically uses a catalyst such as nickel on silica (Ni-SiO2) under mild reaction conditions to achieve high conversion rates .
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation. This method is efficient and environmentally friendly, aligning with the principles of green chemistry .
Análisis De Reacciones Químicas
Types of Reactions: Methyl tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are typically employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofuran derivatives.
Comparación Con Compuestos Similares
- Methyl tetrahydrofuran-2-carboxylate
- Methyl tetrahydro-2H-pyran-4-carboxylate
- 3-Hydroxytetrahydrofuran
Comparison: Methyl tetrahydrofuran-3-carboxylate is unique due to its specific ring structure and functional group placement, which confer distinct reactivity and properties.
Propiedades
IUPAC Name |
methyl oxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNCRJHLZDGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443306 | |
| Record name | Methyl tetrahydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53662-85-4 | |
| Record name | Methyl tetrahydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl oxolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes to obtain methyl tetrahydrofuran-3-carboxylates?
A1: Two main synthetic routes are described in the provided research:
- Deprotonation and ring cleavage of cyclopropanes: This method, described in "Synthesis of functionalized furan derivatives by hydroxyalkylation of methyl 2-siloxycyclopropanecarboxylates" [], utilizes methyl 2-siloxycyclopropanecarboxylates as starting materials. Deprotonation of these cyclopropanes, followed by the addition of carbonyl compounds, leads to ring cleavage and ultimately yields methyl tetrahydrofuran-3-carboxylates (4) or their 5-oxo analogues (6) depending on the work-up conditions. []
- Reaction of γ-lactols with silylated nucleophiles: This diastereoselective approach, detailed in "Diastereoselective Syntheses of Highly Substituted Methyl Tetrahydrofuran-3-carboxylates by Reactions of γ-Lactols with Silylated Nucleophiles." [], involves reacting γ-lactols with silylated nucleophiles to generate highly substituted methyl tetrahydrofuran-3-carboxylates. []
Q2: What are the advantages of using the diastereoselective synthesis described in the second paper?
A2: The diastereoselective synthesis using γ-lactols and silylated nucleophiles [] offers several advantages:
- High Substitution: This method allows for the synthesis of highly substituted methyl tetrahydrofuran-3-carboxylates, increasing the structural diversity achievable. []
- Diastereoselectivity: The reaction proceeds with good diastereoselectivity, meaning one specific stereoisomer of the product is preferentially formed. This is crucial for applications where specific stereoisomers are required. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
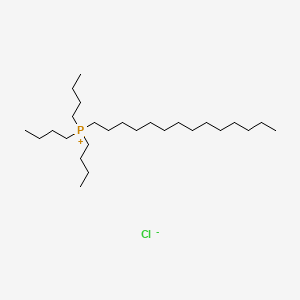

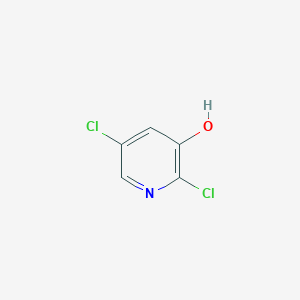
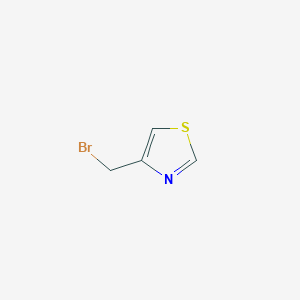
![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)
